1-Amino-2-(dimethylamino)anthracene-9,10-dione
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Overview
Description
1-Amino-2-(dimethylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to the anthracene-9,10-dione core. Its molecular formula is C16H16N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(dimethylamino)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Dimethylation: The dimethylamino group is introduced via a methylation reaction, often using dimethylamine as the methylating agent.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, such as:
Gas Phase Oxidation: This method involves the vaporization of anthracene followed by oxidation in the presence of a catalyst like V2O5 at high temperatures (around 389°C) to form the desired product.
Liquid Phase Oxidation: This method involves dissolving anthracene in a solvent like trichlorobenzene, followed by the addition of nitric acid at controlled temperatures (105-110°C) to achieve the desired oxidation.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include nitric acid and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracene derivatives.
Scientific Research Applications
1-Amino-2-(dimethylamino)anthracene-9,10-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-(dimethylamino)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound acts as a topoisomerase II poison, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Mitoxantrone: A well-known topoisomerase II inhibitor with a similar anthraquinone core.
AQ4 and AQ6: Derivatives of anthracene-9,10-dione with modifications to the amino and dimethylamino groups.
Uniqueness: 1-Amino-2-(dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a topoisomerase II poison and its potential for bioreductive activation in hypoxic tumor cells make it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
62468-69-3 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-amino-2-(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,17H2,1-2H3 |
InChI Key |
RUEQXENGJYDEEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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